1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine
Overview
Description
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents :
- A study by Ansari and Lal (2009) reports on the synthesis of novel azetidin-2-ones and their potential as antimicrobial agents. These compounds were found to have significant activity against various microbial strains (Ansari & Lal, 2009).
- Similarly, Noolvi et al. (2014) synthesized a series of azetidine-2-one derivatives and evaluated their antimicrobial and cytotoxic activities, finding that some of the compounds showed good antibacterial activity and cytotoxic activity in vitro (Noolvi et al., 2014).
Anti-Inflammatory Activity :
- Sharma et al. (2013) synthesized derivatives of azetidin-2-one and tested them for anti-inflammatory effects, with most compounds showing potent and significant results compared with indomethacin (Sharma, Maheshwari, & Bindal, 2013).
Cholesterol Absorption Inhibition :
- Rosenblum et al. (1998) discovered a specific azetidinone compound that acts as a potent, orally active inhibitor of cholesterol absorption, demonstrating significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Synthesis and Evaluation of Derivatives :
- Gérard, Raoul, and Sapi (2006) reported a methodology for the synthesis of N-alkylated 2-substituted azetidin-3-ones, which could have applications in various areas of medicinal chemistry (Gérard, Raoul, & Sapi, 2006).
Antibacterial and Antifungal Activities :
- In a study by Patel and Patel (2017), new azetidin-2-one derivatives were synthesized and examined for their antimicrobial activity against various bacterial and fungal strains, showing the potential of these compounds as novel antimicrobial agents (Patel & Patel, 2017).
Mechanism of Action
Target of Action
The primary targets of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine are currently unknown.
Mode of Action
As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
95%) suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJFHJTDFIHFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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